molecular formula C12H10Cl2N4 B2720957 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 332931-25-6

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2720957
CAS No.: 332931-25-6
M. Wt: 281.14
InChI Key: LJLNQCQLVWSNHV-UHFFFAOYSA-N
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Description

2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research for developing novel therapeutic agents. Its molecular architecture incorporates both benzo[d]imidazole and 4,5-dichloroimidazole pharmacophores, a design strategy known to enhance bioactivity and target engagement. The benzimidazole core is a privileged scaffold in drug discovery, recognized for its ability to interact with various enzymes and biological targets . This structural motif is present in numerous compounds exhibiting potent antibacterial and antifungal activities, particularly against drug-resistant strains . The integration of a second, dichloro-substituted imidazole ring is a rational design approach to create multi-target-directed ligands, which is a promising strategy for addressing complex diseases and antimicrobial resistance . This compound is primarily investigated for its potential in oncology and infectious disease research. The imidazole-benzimidazole hybrid structure is well-suited for kinase inhibition concepts and exploring interactions with tubulin, making it a candidate for anticancer mechanism of action studies . Concurrently, its structural analogy to known antimicrobial benzimidazoles suggests potential for in vitro evaluation against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens . Researchers value this compound as a key intermediate for synthesizing more complex molecular entities and as a tool compound for probing biological mechanisms. The presence of halogen atoms and multiple nitrogen heterocycles provides distinct electronic properties favorable for binding to biological macromolecules. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4/c1-17-9-5-3-2-4-8(9)16-10(17)6-18-7-15-11(13)12(18)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNQCQLVWSNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the condensation of 4,5-dichloro-1H-imidazole with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₁H₉Cl₂N₃
  • Molecular Weight: 248.12 g/mol
  • CAS Number: Not specified in the provided data

The compound features a benzimidazole core substituted with a dichloroimidazole moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their antimicrobial properties by increasing lipophilicity and allowing better membrane penetration.

Compound Activity MIC (µg/ml)
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazoleAntibacterialTBD
Benzimidazole derivative XAntifungal25–62.5
Benzimidazole derivative YAntiviral (HCV)EC50 = 3.0 nM

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential. The compound's ability to interfere with cellular pathways involved in cancer proliferation has been documented. For example, some studies suggest that modifications to the benzimidazole structure can enhance its effectiveness against specific cancer cell lines.

Antiviral Agents

Recent studies have indicated that certain benzimidazole derivatives possess antiviral properties, particularly against hepatitis C virus (HCV). The compound's structural features may facilitate binding to viral proteins, inhibiting their function.

Anti-inflammatory Agents

Benzimidazole derivatives are also being investigated for their anti-inflammatory effects. Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Desai et al. (2014) synthesized a series of benzimidazole derivatives, demonstrating notable antimicrobial activity against various strains with MIC values comparable to standard antibiotics .
  • Anticancer Research : A comprehensive review highlighted several studies where benzimidazole derivatives were effective against different cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antiviral Activity : Research published by Youssif et al. (2016) reported on the efficacy of modified benzimidazoles against HCV, showcasing significant inhibition rates compared to traditional antiviral therapies .

Mechanism of Action

The mechanism by which 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include those related to microbial growth inhibition or anti-inflammatory responses .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole Derivatives

Compound Name Core Structure Key Substituents Electronic Effects
2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole Benzo[d]imidazole + imidazole 4,5-dichloro, 1-methyl High electronegativity, lipophilic
2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole () Benzo[d]imidazole 2-bromophenyl Electron-withdrawing (Br), aromatic
4,5-Diphenyl-1H-imidazole derivatives () Imidazole 4,5-diphenyl Hydrophobic, π-π stacking
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole () Benzo[d]imidazole 2-chloro, 4-fluorobenzyl Polar halogen interactions
  • Steric Effects : The 1-methyl group on the benzoimidazole core reduces conformational flexibility relative to unsubstituted analogs, possibly affecting binding affinity in biological targets .

Physicochemical Properties

  • Solubility : The dichloro and methyl groups in the target compound reduce water solubility compared to hydroxylated analogs (e.g., 2-benzyl-4,5-dihydro-1H-imidazole in ), which exhibit better solubility in polar solvents .
  • Stability : Dichloroimidazoles are generally stable under acidic conditions but may degrade under prolonged UV exposure due to C–Cl bond photolability .

Biological Activity

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that incorporates both imidazole and benzimidazole moieties. These structural features contribute to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazol-5-amine
  • CAS Number : 1081126-42-2
  • Molecular Formula : C12H11Cl2N5

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes involved in metabolic pathways or receptors modulating cellular responses. The inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1) has been highlighted as a significant mechanism by which this compound exerts its antitumor effects.

Antitumor Activity

Research indicates that compounds containing benzimidazole derivatives exhibit potent antitumor properties. The compound has shown effectiveness as an IDO1 inhibitor, which is crucial for tumor immune evasion. In a study by Gupta et al. (2022), benzimidazole analogs demonstrated significant inhibitory activity against IDO1 with an IC50 value of approximately 16 nM in A375 cell lines . This suggests that derivatives of this compound could enhance the efficacy of immunotherapeutic strategies targeting IDO1.

Antimicrobial Activity

The compound's imidazole structure contributes to its antimicrobial properties. Studies have evaluated similar imidazole derivatives against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like Norfloxacin . This positions the compound as a potential candidate for further development in antimicrobial therapies.

Case Study 1: Antitumor Efficacy

In a focused study on the anticancer potential of benzimidazole derivatives, researchers synthesized various compounds and tested their efficacy in vitro against different cancer cell lines. The results indicated that modifications to the benzimidazole structure significantly influenced their potency against cancer cells. For instance, a derivative with enhanced binding affinity to IDO1 showed improved tumor-targeting capabilities and reduced off-target effects .

Case Study 2: Enzyme Inhibition

A comparative analysis of several benzimidazole derivatives revealed that structural modifications could optimize enzyme inhibition. The study highlighted that compounds with specific substituents exhibited superior binding interactions with IDO1, leading to lower IC50 values and increased therapeutic potential .

Data Tables

Biological Activity IC50 Value (nM) Target Reference
IDO1 Inhibition16A375 Cell Line
Antimicrobial ActivityVariesS. aureus, E. coli
FGFR Inhibition<4.1Various Cancer Lines

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic development. Further studies are needed to explore:

  • The structure-activity relationships (SAR) to optimize potency and selectivity.
  • In vivo efficacy and safety profiles in animal models.
  • Potential for combination therapies with existing anticancer agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:

  • Step 1 : Alkylation of 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) with a dichloroimidazole derivative under basic conditions (e.g., KOH/DMSO) to form the methylene bridge .
  • Step 2 : Chlorination at the 4,5-positions of the imidazole ring using POCl₃ or PCl₅ under reflux .
  • Key Variables : Catalyst choice (e.g., MnO₂ vs. Ru-complexes) significantly impacts yield. For example, MnO₂ in dichloromethane achieves ~85% yield, while Ru-based catalysts in aqueous conditions yield ~70% . Temperature control (50–80°C) and solvent polarity are critical to minimize side reactions like over-chlorination.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at N1, dichloroimidazole protons) . For example, the methylene bridge (CH₂) typically appears as a singlet at δ ~4.5–5.0 ppm.
  • X-ray Crystallography : Resolves conformational ambiguities. Dihedral angles between the benzimidazole and imidazole rings (e.g., ~35–70°) confirm non-planar geometries, critical for understanding steric interactions in biological assays .
  • IR : Confirms functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electron density. The dichloroimidazole moiety shows high electrophilicity at C2 and C4, making these sites prone to nucleophilic attack .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., fungal CYP51). Studies on similar imidazoles suggest hydrophobic interactions dominate, with Cl atoms enhancing binding via halogen bonds .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., antifungal activity via microdilution vs. agar diffusion). For example, discrepancies in MIC values for similar compounds may arise from solvent effects (DMSO vs. ethanol) .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Dichloro substitution enhances membrane permeability but may reduce solubility, complicating dose-response interpretations .

Q. How do crystal packing interactions influence the compound’s stability and solubility?

  • Methodological Answer :

  • X-ray Analysis : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking between aromatic rings stabilize the lattice. For example, C8–H8B⋯O1 interactions in similar compounds create infinite chains along the b-axis, reducing solubility in polar solvents .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify compatible solvents. Imidazoles with dichloro substituents typically exhibit δD ~18 MPa¹/², favoring dissolution in chlorinated solvents .

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